molecular formula C4H7FO2 B3380915 Propyl fluoroformate CAS No. 2105-91-1

Propyl fluoroformate

Cat. No.: B3380915
CAS No.: 2105-91-1
M. Wt: 106.1 g/mol
InChI Key: KDZDOTCTYBXDOY-UHFFFAOYSA-N
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Description

Propyl fluoroformate, also known as propyl carbonofluoridate, is a chemical compound with the molecular weight of 106.1 . It is a liquid at room temperature .


Synthesis Analysis

This compound has been used in the derivatization of short-chain fatty acids (SCFAs) and branched-chain amino acids (BCAAs) in biological samples for gas chromatography–mass spectrometry (GC–MS) analysis . The derivatization is carried out directly in the aqueous samples, allowing automation of the entire procedure, including addition of reagents, extraction, and injection into the GC-MS .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H7FO2/c1-2-3-7-4(5)6/h2-3H2,1H3 . The 3D structure of the molecule can be viewed using Java or Javascript .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it has been used in the synthesis of dipropyl 3,6-diphenyl-1,2-dihydro-1,2,4,5-tetrazine-1,2-dicarboxylate .

Scientific Research Applications

Solvolysis Study

  • Solvolysis of n-Propyl Fluoroformate : A study by Seong et al. (2008) explored the solvolysis (reaction with a solvent) of n-propyl fluoroformate in various solvents. The research applied the Extended Grunwald-Winstein Equation to analyze the solvolysis rates, indicating that the addition step in the reaction mechanism is rate-determining. This study provides insights into the reaction behavior of fluoroformates in different solvent environments (Seong et al., 2008).

Trifluoromethylation

  • Direct Nucleophilic Trifluoromethylation : Prakash et al. (2012) demonstrated how fluoroform can be used to introduce trifluoromethyl groups into various compounds, which is significant in developing pharmaceuticals and agrochemicals. The research highlights the utility of fluoroform as a reagent in synthesizing CF3-bearing structures (Prakash et al., 2012).

Synthesis of Trifluoromethyl Sulfides

  • Utilization in Organic Synthesis : Potash and Rozen (2014) described a method using fluoroform in the preparation of trifluoromethyl sulfides, showcasing the versatility of fluoroform in organic synthesis (Potash & Rozen, 2014).

Difluoromethylation

  • Source of Difluorocarbene : Thomoson et al. (2013) reported using fluoroform as a source of difluorocarbene for the synthesis of difluoromethoxy- and difluorothiomethoxyarenes. This application is particularly relevant in the creation of derivatives with difluoromethyl groups (Thomoson et al., 2013).

Radiotracer Synthesis

  • [18F]fluoroform for PET Radiotracers : A study by Yang et al. (2019) explored synthesizing [18F]fluoroform with limited molar activity dilution, an important advancement for PET (Positron Emission Tomography) imaging in biomedical research and drug development (Yang et al., 2019).

Pharmaceutical Applications

  • Diastereoselective Synthesis of Enantioenriched Compounds : Hirano et al. (2020) discussed using HFC-23 (fluoroform) in the diastereoselective synthesis of chiral amines with two stereogenic carbon centers. This research is particularly relevant in the synthesis of medicinally attractive compounds (Hirano et al., 2020).

Environmental and Green Chemistry

  • Fluoroform as a Greenhouse Gas and Raw Material : Research by Jog and Prakash (2013) emphasized fluoroform's role as both a greenhouse gas and a useful raw material in organofluorine chemistry, highlighting its importance in drug discovery and material chemistry (Jog & Prakash, 2013).

Mechanism of Action

While the specific mechanism of action for propyl fluoroformate is not mentioned in the search results, a similar compound, propylthiouracil, works by inhibiting the enzyme thyroperoxidase, which normally acts in thyroid hormone synthesis by oxidizing the anion iodide (I −) to iodine (I 0), facilitating iodine’s addition to tyrosine residues on the hormone precursor thyroglobulin .

Safety and Hazards

Propyl fluoroformate is a flammable/combustible material; it may be ignited by heat, sparks or flames. Vapors may travel to a source of ignition and flash back. Container may explode in heat or fire. Vapor explosion and poison hazard indoors, outdoors or in sewers .

Future Directions

The global N-propyl Chloroformate market, which includes propyl fluoroformate, was valued at US$ million in 2023 and is projected to reach US$ million by 2030, at a CAGR of % during the forecast period . This suggests that there is a growing market for this compound, which could lead to increased research and development efforts in the future.

Properties

IUPAC Name

propyl carbonofluoridate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO2/c1-2-3-7-4(5)6/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZDOTCTYBXDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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